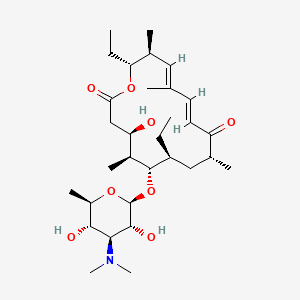
5-O-beta-D-Mycaminosyltylactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-beta-D-mycaminosyltylactone is a macrolide antibiotic that is tylactone having a beta-D-mycaminosyl residue attached at position 5. It has a role as a metabolite. It is a macrolide antibiotic, a monosaccharide derivative and an enone. It derives from a tylactone. It is a conjugate base of a 5-O-beta-D-mycaminosyltylactone(1+).
Scientific Research Applications
1. Role in Thyroid Autoregulation
5-O-beta-D-Mycaminosyltylactone, specifically in the form of delta-iodolactone, has been investigated for its role in thyroid autoregulation. Research demonstrates that delta-iodolactone can prevent goiter induction by methylmercaptoimidazol in rats. This effect is attributed to the inhibition of cell proliferation and a transient stimulation of apoptosis without involving oxidative stress. The study suggests a unique pathway in thyroid autoregulation mediated by delta-iodolactone (Thomasz et al., 2010).
2. Use in Chromosome Conformation Capture Studies
The application of 5-O-beta-D-Mycaminosyltylactone in molecular biology is evident in the development of chromosome conformation capture techniques, such as 3C-Carbon Copy (5C). This approach utilizes microarrays or quantitative DNA sequencing for large-scale mapping of interactions between genomic elements, which is crucial for understanding higher-order chromosome structure and gene regulation (Dostie et al., 2006).
3. Involvement in Nucleic Acid Studies
5-O-beta-D-Mycaminosyltylactone is involved in studies related to nucleic acids, particularly RNA. For instance, the reactivity of the 5,6-dihydrouridin-6-yl radical, a major reactive intermediate in RNA exposed to hydroxyl radicals, has been investigated using photochemical precursors. Such studies enhance the understanding of RNA's role in oxidative damage and its biochemical properties (Newman et al., 2009).
4. Implications in Cardiovascular Research
Research indicates a connection between 5-O-beta-D-Mycaminosyltylactone and cardiovascular health. Studies suggest its involvement in the regulation of blood pressure and heart function, as evidenced by research on receptors like serotonin 1B and 2B in hypertension models. Such findings imply potential therapeutic applications in cardiovascular diseases (Banes & Watts, 2002).
properties
CAS RN |
81661-90-7 |
|---|---|
Product Name |
5-O-beta-D-Mycaminosyltylactone |
Molecular Formula |
C31H53NO8 |
Molecular Weight |
567.8 g/mol |
IUPAC Name |
(4R,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7,16-diethyl-4-hydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C31H53NO8/c1-10-22-15-18(4)23(33)13-12-17(3)14-19(5)25(11-2)39-26(35)16-24(34)20(6)30(22)40-31-29(37)27(32(8)9)28(36)21(7)38-31/h12-14,18-22,24-25,27-31,34,36-37H,10-11,15-16H2,1-9H3/b13-12+,17-14+/t18-,19+,20+,21-,22+,24-,25-,27+,28-,29-,30-,31+/m1/s1 |
InChI Key |
BMKVJAXXBOWJEE-BPFVPZITSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H](C(=O)/C=C/C(=C/[C@@H]([C@H](OC(=O)C[C@H]([C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)C)O)CC)C)/C)C |
SMILES |
CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1OC2C(C(C(C(O2)C)O)N(C)C)O)C)O)CC)C)C)C |
Canonical SMILES |
CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1OC2C(C(C(C(O2)C)O)N(C)C)O)C)O)CC)C)C)C |
synonyms |
5-MCPT 5-O-mycaminosylprotylonolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



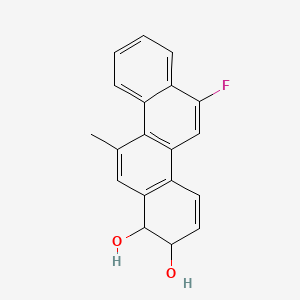


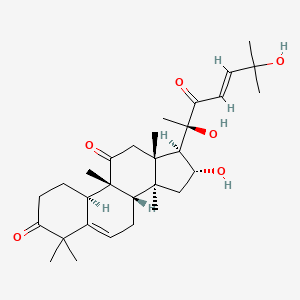

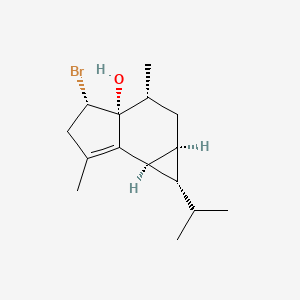
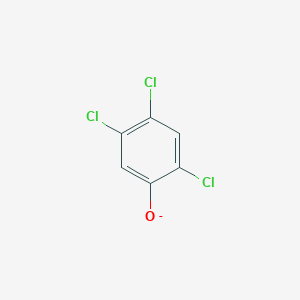
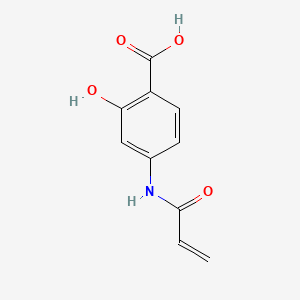
![2-[(2'R,8R,8As)-2',4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetic acid](/img/structure/B1259041.png)
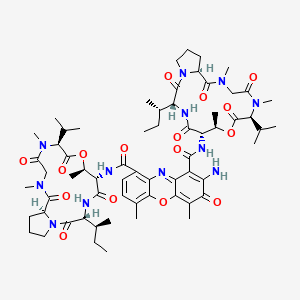
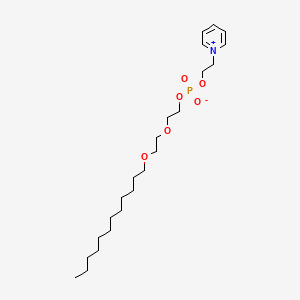
![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1259044.png)

